molecular formula C17H21ClFNO3 B4098539 2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4098539
M. Wt: 341.8 g/mol
InChI Key: HCVUUMFUOAYQJK-UHFFFAOYSA-N
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Description

2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the introduction of the fluorine and methoxy groups, followed by the formation of the aminoethanol moiety. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorine atom.

    Methoxylation reactions: to add methoxy groups.

    Reductive amination: to form the aminoethanol structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and methoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3.ClH/c1-21-17-10-14(11-19-8-9-20)4-7-16(17)22-12-13-2-5-15(18)6-3-13;/h2-7,10,19-20H,8-9,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVUUMFUOAYQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

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